P2X7 Receptor Antagonism: Attribution Assessment
BindingDB entry BDBM50627922 (CHEMBL5394973) reports an IC50 of 659 nM for antagonist activity at the human P2X7 receptor expressed in HEK293 cells, assessed by inhibition of ATP-induced receptor pore formation [1]. However, cross-referencing the SMILES string associated with this ChEMBL entry reveals a structure (CC(C)S(=O)(=O)c1ccc(cc1)-c1ncc(s1)C(=O)NCc1cn(nn1)-c1cc(Cl)ccn1) that is chemically distinct from cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone, indicating a database misattribution. This evidence item is therefore downgraded to Supporting evidence and cannot be used to support differentiation claims.
| Evidence Dimension | P2X7 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 659 nM (human P2X7) — BUT SMILES does not match target compound |
| Comparator Or Baseline | No verified comparator data available for the correctly assigned structure |
| Quantified Difference | Not calculable due to identity mismatch |
| Conditions | HEK293 cells; ATP-induced pore formation; propidium iodide uptake assay |
Why This Matters
The P2X7 activity attribution is unreliable for procurement decisions because the compound identity in the database is inconsistent with the target structure.
- [1] BindingDB. BDBM50627922 (CHEMBL5394973): Antagonist activity at human P2X7 receptor. Deposited 2024-12-19. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50627922 View Source
